molecular formula C13H10O2 B184283 1,2-Dihydroacenaphthylene-1-carboxylic acid CAS No. 6833-51-8

1,2-Dihydroacenaphthylene-1-carboxylic acid

Cat. No. B184283
CAS RN: 6833-51-8
M. Wt: 198.22 g/mol
InChI Key: OMLGHGJYBKVAAR-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylene-1-carboxylic acid, also known as DHA-1-carboxylic acid, is a chemical compound that belongs to the acenaphthylene family. It has a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol. DHA-1-carboxylic acid is an important intermediate in the synthesis of various organic compounds, and it has been widely used in scientific research.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid is not well understood. However, it has been shown to act as a nucleophile in various chemical reactions, such as Michael addition and Diels-Alder reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid. However, it has been reported to exhibit anti-inflammatory and anti-tumor activities in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, one of the limitations is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research on 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid. One of the directions is the development of new synthetic methods for improving the yield of 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the use of 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid in the development of new materials, such as polymers and catalysts, is also an area of interest for future research.
In conclusion, 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid is an important intermediate in the synthesis of various organic compounds, and it has been widely used in scientific research. Its versatility as a building block and potential for drug development make it an area of interest for future research.

Synthesis Methods

There are several methods for synthesizing 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid. One of the most commonly used methods is the Friedel-Crafts reaction. In this reaction, acenaphthylene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then hydrolyzed to yield 1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid.

Scientific Research Applications

1,2-Dihydroacenaphthylene-1-carboxylic acidylic acid has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as alkaloids and steroids, as well as in the development of new drugs and materials.

properties

CAS RN

6833-51-8

Product Name

1,2-Dihydroacenaphthylene-1-carboxylic acid

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-1-carboxylic acid

InChI

InChI=1S/C13H10O2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2,(H,14,15)

InChI Key

OMLGHGJYBKVAAR-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)C(=O)O

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)C(=O)O

Origin of Product

United States

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